N-(5-bromopyridin-2-yl)-3-methylbenzamide
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Overview
Description
N-(5-bromopyridin-2-yl)-3-methylbenzamide is a chemical compound that belongs to the class of amides It features a pyridine ring substituted with a bromine atom at the 5-position and a benzamide moiety with a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-2-yl)-3-methylbenzamide typically involves the reaction of 5-bromo-2-aminopyridine with 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are generally mild, and the product is obtained in good yield after purification .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(5-bromopyridin-2-yl)-3-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and arylboronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
N-(5-bromopyridin-2-yl)-3-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be employed in biological assays to study its effects on various biological targets and pathways.
Chemical Biology: The compound can be used as a probe to investigate biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-2-yl)-3-methylbenzamide involves its interaction with specific molecular targets. The bromine atom on the pyridine ring can participate in halogen bonding, which can influence the compound’s binding affinity and selectivity for its targets. Additionally, the benzamide moiety can form hydrogen bonds with biological molecules, further modulating its activity .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)benzamide: Lacks the bromine atom and methyl group, which can affect its reactivity and biological activity.
3-bromo-N-(pyridin-2-yl)benzamide: Similar structure but with the bromine atom on the benzamide moiety instead of the pyridine ring.
N-(5-chloropyridin-2-yl)-3-methylbenzamide: Chlorine atom instead of bromine, which can influence its chemical properties and reactivity.
Uniqueness
N-(5-bromopyridin-2-yl)-3-methylbenzamide is unique due to the presence of both the bromine atom on the pyridine ring and the methyl group on the benzamide moiety.
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c1-9-3-2-4-10(7-9)13(17)16-12-6-5-11(14)8-15-12/h2-8H,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXBLXQCHJLYOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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